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An In-Depth Technical Guide to Elzovantinib: A Macrocyclic Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elzovantinib (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase
inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor
(CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological
properties, including high potency and the potential to overcome acquired resistance to other
kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, Elzovantinib is currently
under investigation in clinical trials for the treatment of advanced solid tumors harboring MET
genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of
Elzovantinib's structure, mechanism of action, preclinical data, and clinical development,
intended for professionals in the field of oncology and drug discovery.

Core Structure and Chemical Properties

Elzovantinib is distinguished by its novel three-dimensional macrocyclic structure, which
contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is
designed to provide improved metabolic stability and cell permeability compared to more
traditional linear inhibitors.[6]

The chemical properties of Elzovantinib are summarized below:
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Property Value

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-
o0xo-10-oxa-2,13,17,18,21-

IUPAC Name pentazatetracyclo[13.5.2.04,9.018,22]docosa-
1(21),4(9),5,7,15(22),16,19-heptaene-5-

carbonitrile[10]

Molecular Formula C20H20FN702[10]
Molecular Weight 409.42 g/mol [1]
CCN1CC2=C(C=CC(=C2C#N)F)O--INVALID-
SMILES
LINK--C[10]
Synonyms TPX-0022, CSF1R-IN-2[1][10]

Mechanism of Action

Elzovantinib is a potent, ATP-competitive, type | kinase inhibitor that targets three key proto-
oncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

o c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose
aberrant activation through mutation, amplification, or overexpression drives tumor cell
proliferation, survival, invasion, and angiogenesis.[2][6]

e SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and
other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell
motility, invasiveness, and survival.[2][10]

e CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of
macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on
tumor-associated macrophages (TAMs), which play a significant role in suppressing the
immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, Elzovantinib not only directly halts tumor cell
growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and
disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals
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that Elzovantinib binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped"
conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen
bonds.[6]

Elzovantinib
(TPX-0022)

Tumor Microenvironment Cell

c-Met

Differentiation &

Tumor-Associated

Macrophage (TAM) IO

Immune
uppression

Downstream Signaling
(STAT3, ERK, AKT)

'

Proliferation, Survival,
Invasion, Angiogenesis

Immune Suppression

Click to download full resolution via product page

Caption: Elzovantinib's multi-targeted mechanism of action.

Preclinical Data
In Vitro Potency
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Elzovantinib demonstrates nanomolar to sub-nanomolar potency against its target kinases in

both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Elzovantinib

Assay Type Target / Cell Line ICso0 Value Reference
Enzymatic (Cell-
c-Met 0.14 nM [1]

free)
Enzymatic (Cell-free) SRC 0.12 nM [1]
Enzymatic (Cell-free) CSF1R (c-FMS) 0.71-0.76 nM [11[3]
Cell-Based SNU-5, MKN-45 (c-

_ ~1-3 nM [3]
Autophosphorylation Met)
Cell-Based

_ Ba/F3 ETV6-CSF1R <3nM [1]
Autophosphorylation

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

In Vivo Efficacy

In mouse xenograft models, orally administered Elzovantinib led to significant tumor growth

inhibition and regression.

Table 2: In Vivo Efficacy of Elzovantinib in Mouse Models

Animal Model Treatment

Patient-Derived
Xenograft (PDX)
NSCLC (LU2503)

15 mglkg, PO, BID
for 13 days

Result

85% tumor
regression

Reference

[3]

SCID/Beige mice with
Ba/F3 ETV6-CSF1R

tumors

5 mg/kg, PO, BID for
10 days

44% tumor growth

inhibition

[3]
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| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67%
tumor growth inhibition |[3] |

Experimental Protocols

Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide
substrate, ATP, and Elzovantinib at various concentrations.

Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.

The kinase reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is
quantified, typically using a luminescence-based or fluorescence-based detection method.

Data Analysis: The percentage of inhibition at each Elzovantinib concentration is calculated
relative to a no-inhibitor control. The ICso value is determined by fitting the data to a four-
parameter logistic curve.

Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to
~80% confluency.

Treatment: Cells are serum-starved and then treated with various concentrations of
Elzovantinib for a specified time (e.g., 2 hours).

Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase
inhibitors.

Detection: Protein concentration is determined, and equal amounts of protein lysate are
analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and
total c-Met.

Data Analysis: The p-Met signal is normalized to the total c-Met signal. The ICso is calculated
based on the dose-dependent reduction in p-Met levels.
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Caption: Generalized workflow for preclinical evaluation.

Clinical Development

Elzovantinib is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873)
for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second
study, SHIELD-2, is planned to evaluate Elzovantinib in combination with the EGFR inhibitor
aumolertinib.[12][13]

SHIELD-1 Trial (NCT03993873)

o Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the
recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to
evaluate preliminary efficacy in specific patient cohorts.[4][7][11]

» Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.qg.,
MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell
lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]

» Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET
TKI-naive patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

Patient Cohort (MET TKI- Confirmed Objective
. Reference
Naive) Response Rate (CORR)
NSCLC with MET
36% [15]

alterations
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| Gastric/GEJ Cancer with MET alterations | 33% [[15] |

Safety and Tolerability

Elzovantinib has been generally well-tolerated in the Phase 1 study.

Table 4: Common Treatment-Emergent Adverse Events (TEAES) in SHIELD-1

. Grade 1-2
Adverse Event Overall Incidence . Reference
Incidence

| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and
Grade 2 dizziness at the 120 mg once-daily dose.[15]
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Caption: Logical design of the SHIELD-1 (NCT03993873) clinical trial.
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Conclusion

Elzovantinib is a promising, next-generation precision oncology agent characterized by its
unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R.
Preclinical data have established its high potency and significant anti-tumor activity in vivo.
Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and
encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting
tumor cell growth and modulating the immune microenvironment positions Elzovantinib as a
compelling candidate for further development, both as a monotherapy and in combination
regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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